molecular formula C9H14ClNS B2660106 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride CAS No. 1052551-81-1

4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

Cat. No.: B2660106
CAS No.: 1052551-81-1
M. Wt: 203.73
InChI Key: UDOHOSQYCAIDMR-UHFFFAOYSA-N
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Description

4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is a heterocyclic compound featuring a bicyclic scaffold comprising a thiophene ring fused to a tetrahydropyridine moiety. The ethyl substituent at the 4-position distinguishes it from related derivatives such as ticlopidine and clopidogrel. This compound serves as a critical intermediate in synthesizing antiplatelet agents and other pharmacologically active molecules .

Properties

IUPAC Name

4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-2-8-7-4-6-11-9(7)3-5-10-8;/h4,6,8,10H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOHOSQYCAIDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1)SC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride typically involves a cyclization reaction. One common method starts with 2-thiopheneethylamine and formaldehyde, which undergo a polymerization reaction to form N-(2-thiopheneethyl)methylamine. This intermediate is then cyclized in the presence of ethanol and hydrogen chloride to yield the desired product . The reaction conditions, such as solvent choice, acid concentration, reaction time, and temperature, are optimized to achieve high yield and purity .

Chemical Reactions Analysis

4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is primarily related to its role as an intermediate in drug synthesis. For example, in the synthesis of clopidogrel, the compound undergoes further chemical transformations to produce the active drug, which inhibits platelet aggregation by blocking the P2Y12 receptor on platelets .

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Molecular Formula : C₉H₁₄ClNS (inferred from structural analogs in ).
  • Molecular Weight : ~210–220 g/mol (estimated based on similar compounds).
  • Synthesis : Typically synthesized via Pictet-Spengler reactions involving thiophene ethylamine and formaldehyde under acidic conditions, followed by alkylation or functionalization steps . Microwave-assisted methods have been reported to enhance reaction efficiency .

Comparison with Similar Compounds

Pharmacological Activity

Antiplatelet Activity:

  • 4-Ethyl derivative: Limited direct data, but structural analogs (e.g., ticlopidine) inhibit ADP-induced platelet aggregation via P2Y₁₂ receptor antagonism .
  • Ticlopidine HCl : Reduces platelet aggregation by 40–60% in clinical doses; metabolized by CYP2B6/2C19/3A4 .
  • Clopidogrel : Prodrug requiring CYP2C19 activation; superior efficacy to ticlopidine .
  • Prasugrel : Faster onset and higher potency than clopidogrel due to efficient metabolic activation .
  • Compound C1 (): A novel derivative showing 20% greater antiplatelet activity than ticlopidine in rat models .

Physicochemical and Stability Properties

Property 4-Ethyl Derivative (Inferred) Ticlopidine HCl Prasugrel HCl Acetic Acid Solvate
Melting Point ~210–215°C 212–215°C 145–148°C (solvate form)
Solubility Sparingly soluble in water Freely soluble in acetic acid, sparingly in ethanol Enhanced solubility in aqueous buffers
Stability Moderate (similar to base HCl salts) Hygroscopic Improved stability vs. non-solvated forms
LogP ~2.5 (estimated) 2.52 3.1 (higher lipophilicity)

Biological Activity

4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H13NS
  • Molecular Weight : 167.28 g/mol
  • CAS Number : 900641-10-3

The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its role as a GSK-3β inhibitor, which is significant in neurodegenerative diseases and inflammation.

Biological Activities

  • GSK-3β Inhibition :
    • GSK-3β is implicated in numerous cellular processes including metabolism and cell cycle regulation. Inhibitors of this enzyme can have neuroprotective effects and may reduce the progression of neurodegenerative diseases.
    • Research indicates that compounds similar to 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine show IC50 values as low as 8 nM for GSK-3β inhibition .
  • Neuroprotective Effects :
    • Studies have demonstrated that the compound can protect neuronal cells from damage induced by oxidative stress and inflammation. This is particularly relevant in models of Alzheimer's disease where tau hyperphosphorylation occurs.
    • The compound has been shown to suppress nitric oxide production and pro-inflammatory cytokines in microglial cells, highlighting its anti-inflammatory properties .
  • Anti-inflammatory Activity :
    • In vitro studies using BV-2 microglial cells showed that 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine significantly reduces levels of inflammatory markers such as IL-6 and TNF-α at low concentrations (1 µM) .

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Study on Neurodegeneration : A study investigated the effects of a related compound on tau hyperphosphorylation in neuronal cell models. The results indicated that the compound could effectively reduce tau phosphorylation levels at concentrations that did not exhibit cytotoxicity .
  • Inflammation Model : In a lipopolysaccharide-induced inflammation model using BV-2 cells, the compound demonstrated a significant reduction in nitric oxide production and pro-inflammatory cytokines compared to controls. This suggests potential therapeutic applications in treating neuroinflammatory conditions .

Data Tables

Activity IC50 Value (µM) Effect Observed
GSK-3β Inhibition0.008Neuroprotective effects
IL-6 Reduction1Anti-inflammatory activity
Nitric Oxide Suppression1Reduced neuroinflammation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves cyclization, benzylation, and acid-catalyzed quaternization. Key steps include:

  • Cyclization : Use lithiation/ethoxidation or Mannich reactions to form the thieno-pyridine core .
  • Benzylation : React with o-chlorobenzyl chloride in the presence of K₂CO₃ or tertiary amines (e.g., triethylamine) .
  • Purification : Employ recrystallization from methanol/HCl mixtures to isolate the hydrochloride salt .
    • Optimization : Control temperature (40–60°C), solvent polarity (e.g., toluene for lipophilic intermediates), and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to benzylating agent) to minimize byproducts .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at C4, tetrahydro ring saturation) .
  • X-ray Crystallography : Resolve 3D conformation, especially for stereochemical assignments (if crystalline) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₉H₁₄ClNS·HCl, MW 175.68) .
    • Key Parameters : Monitor coupling constants in NMR for ring puckering and substituent orientation .

Q. What are the critical physicochemical properties influencing experimental handling and stability?

  • Properties :

  • Solubility : Freely soluble in water and methanol; sparingly in ethanol .
  • Stability : Hygroscopic; store under inert atmosphere (N₂/Ar) at +5°C to prevent degradation .
    • Safety : Irritant (H315, H319, H335); use PPE (gloves, goggles) and fume hoods during handling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported pharmacological data for thieno-pyridine derivatives?

  • Case Study : Compare 4-ethyl derivatives with ticlopidine (5-(2-chlorobenzyl) analog).

  • Activity Differences : Ethyl substitution at C4 vs. benzyl at C5 alters P2RY12 receptor binding affinity .
  • Methodology :
  • Receptor Binding Assays : Use radiolabeled ³H-ADP to quantify inhibition of platelet aggregation .
  • Metabolic Profiling : Assess CYP2C19/3A4-mediated oxidation impacts on efficacy using liver microsomes .
    • Resolution : Cross-validate SAR with computational docking (e.g., AutoDock Vina) to identify critical hydrophobic interactions .

Q. What computational strategies are recommended for modeling the compound’s interaction with biological targets?

  • Approaches :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., P2RY12) in explicit solvent (TIP3P water) for 100 ns to assess stability .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites for derivatization .
    • Validation : Compare computed binding free energies (ΔG) with experimental IC₅₀ values from enzymatic assays .

Q. How can discrepancies in synthetic yields between lab-scale and pilot-scale processes be addressed?

  • Root Causes :

  • Heat Transfer : Inefficient mixing in scaled-up reactors may lead to localized overheating, degrading acid-sensitive intermediates .
  • Byproduct Formation : Pilot-scale benzylation may require slower reagent addition (e.g., dropwise over 2 hours) .
    • Mitigation :
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and optimize quenching .
  • Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., pH, temperature) .

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